Potency Against Leishmania amazonensis Intracellular Amastigotes Compared to Standard-of-Care Agents
Antileishmanial agent-1 demonstrates potent activity against L. amazonensis intracellular amastigotes with an IC50 of 4.10 μM, positioning it as a more effective agent in vitro compared to miltefosine, a clinically used oral drug, which exhibits an EC50 of approximately 5.0–5.9 μM in 2D and 3D cell culture models [1][2]. While amphotericin B is significantly more potent (EC50 0.03–0.05 μM), its use is often limited by toxicity. This places Antileishmanial agent-1 in a favorable intermediate potency range, offering a balance between efficacy and a potentially more favorable safety profile.
| Evidence Dimension | Antileishmanial potency against L. amazonensis intracellular amastigotes |
|---|---|
| Target Compound Data | IC50 = 4.10 ± 1.136 μM |
| Comparator Or Baseline | Miltefosine: EC50 = 5.0 μM (2D) / 5.9 μM (3D); Amphotericin B: EC50 = 0.0349 μM (2D) / 0.0523 μM (3D) |
| Quantified Difference | Antileishmanial agent-1 is 1.2-1.4x more potent than miltefosine, but ~79-122x less potent than amphotericin B |
| Conditions | Intracellular amastigotes in murine macrophages (in vitro infection model) for target compound; 2D and 3D cell culture models for comparators |
Why This Matters
This data positions Antileishmanial agent-1 as a viable alternative to miltefosine in in vitro studies where comparable or slightly superior potency is desired, potentially with a different mechanism of action and safety profile.
- [1] Almeida-Souza F, et al. Nitric Oxide Induction in Peritoneal Macrophages by a 1,2,3-Triazole Derivative Improves Its Efficacy upon Leishmania amazonensis In Vitro Infection. J Med Chem. 2021 Sep 9;64(17):12691-12704. View Source
- [2] Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs. (Data for Miltefosine and Amphotericin B). View Source
